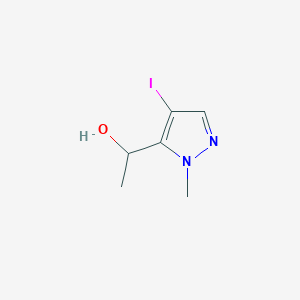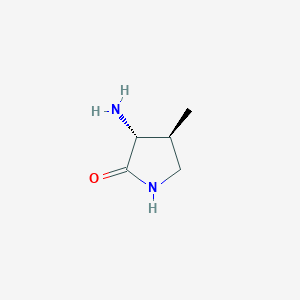![molecular formula C15H19BN2O4 B12951445 (E)-7-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B12951445.png)
(E)-7-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-7-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrido[2,3-b][1,4]oxazin-2(3H)-one core and a vinyl group substituted with a tetramethyl-1,3,2-dioxaborolan moiety. The presence of the boron-containing dioxaborolan group makes this compound particularly interesting for applications in organic synthesis and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-7-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one typically involves multiple steps. One common approach is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a halogenated pyrido[2,3-b][1,4]oxazin-2(3H)-one derivative with a vinylboronic ester under the influence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from room temperature to 80°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
(E)-7-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The boron-containing dioxaborolan group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) are commonly used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield aldehydes or carboxylic acids, while reduction can produce alkanes.
科学研究应用
(E)-7-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique structural properties.
作用机制
The mechanism of action of (E)-7-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is largely dependent on its application. In organic synthesis, the compound acts as a versatile intermediate, facilitating the formation of carbon-carbon bonds through cross-coupling reactions. The boron-containing dioxaborolan group plays a crucial role in these reactions by stabilizing the transition state and enhancing the reactivity of the vinyl group.
相似化合物的比较
Similar Compounds
Trifluorotoluene: An organic compound with similar applications in organic synthesis and materials science.
Berberine: A natural compound with applications in medicine, particularly in antidiabetic therapy.
Uniqueness
(E)-7-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is unique due to its combination of a pyrido[2,3-b][1,4]oxazin-2(3H)-one core and a boron-containing dioxaborolan group. This unique structure imparts distinct reactivity and stability, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C15H19BN2O4 |
|---|---|
分子量 |
302.14 g/mol |
IUPAC 名称 |
7-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrido[2,3-b][1,4]oxazin-2-one |
InChI |
InChI=1S/C15H19BN2O4/c1-14(2)15(3,4)22-16(21-14)6-5-10-7-11-13(17-8-10)20-9-12(19)18-11/h5-8H,9H2,1-4H3,(H,18,19)/b6-5+ |
InChI 键 |
HPUQKWOTJVXTLE-AATRIKPKSA-N |
手性 SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC3=C(N=C2)OCC(=O)N3 |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC3=C(N=C2)OCC(=O)N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12951363.png)

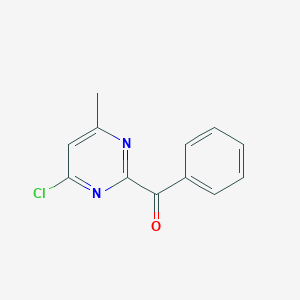
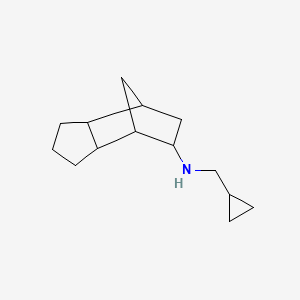
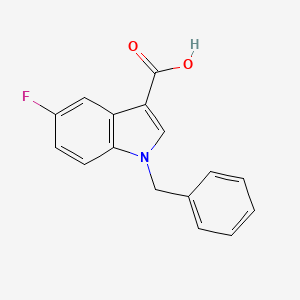
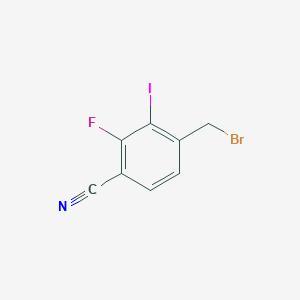

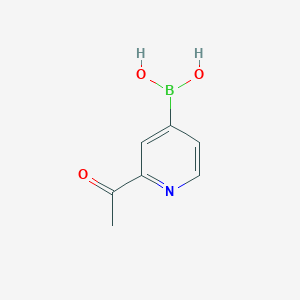
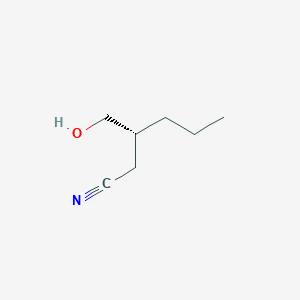
![3-Iodobicyclo[3.1.1]heptane](/img/structure/B12951426.png)
![Ethyl 5-chloro-6-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12951428.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-iodo-, methyl ester](/img/structure/B12951431.png)
